molecular formula C14H20O2 B8294997 4'-Isoamyloxypropiophenone

4'-Isoamyloxypropiophenone

Cat. No.: B8294997
M. Wt: 220.31 g/mol
InChI Key: PTCYLMSWZIHPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone derivatives are aromatic ketones characterized by a phenyl group attached to a propanone moiety. Substitution at the para (4') position of the phenyl ring with functional groups such as alkoxy, amino, or alkyl chains significantly alters their physical, chemical, and biological properties. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis . This article compares these analogs systematically.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H20O2/c1-4-14(15)12-5-7-13(8-6-12)16-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3

InChI Key

PTCYLMSWZIHPLT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of 4'-Substituted Propiophenones

Structural and Physical Properties

Compound Substituent Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Physical Data
4'-Benzyloxypropiophenone Benzyloxy (OCH2C6H5) C16H16O2 240.29 N/A High lipophilicity due to bulky benzyl group
4'-Methoxypropiophenone Methoxy (OCH3) C10H12O2 164.20 0.937 (lit.) Liquid at room temperature; moderate polarity
4'-Aminopropiophenone Amino (NH2) C9H11NO 149.19 N/A Solid; polar, with potential hydrogen bonding
4'-Isopropylacetophenone Isopropyl (C3H7) C11H14O 162.23 N/A Volatile liquid; hydrophobic
Key Observations:
  • Polarity: Methoxy and amino substituents enhance polarity, with the amino group enabling hydrogen bonding, critical for biological interactions.
  • Density: Only 4'-methoxypropiophenone has reported density data (0.937 g/mL), typical for liquid aromatic ketones .
Electronic Effects :
  • Methoxy (OCH3) : Electron-donating via resonance, deactivating the ring toward electrophilic substitution but directing incoming groups to ortho/para positions.
  • Benzyloxy (OCH2C6H5) : Similar electron-donating effects as methoxy but with increased steric hindrance, slowing reaction kinetics .
  • Amino (NH2): Strongly activating, making the ring highly reactive toward electrophiles. Protonation under acidic conditions converts it to a weakly deactivating NH3+ group .
  • Isopropyl (C3H7) : Alkyl group activates the ring via inductive effects, favoring electrophilic substitution at para positions .

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